8-fluoro-2,3,4,9-tetrahydro-1H-carbazole
Description
Position within the Broader Carbazole (B46965) Chemical Landscape
Carbazoles are a prominent class of nitrogen-containing heterocyclic compounds recognized for their desirable electronic and charge-transport properties, making them valuable in the development of photoelectrical materials and dyes. ijrpc.comnih.gov Many naturally occurring carbazole alkaloids, isolated from sources like the Rutaceae plant family, and their synthetic derivatives exhibit a broad spectrum of pharmacological activities. ijrpc.comnih.gov These activities include antibacterial, antitumor, antioxidant, and anti-inflammatory properties. ijrpc.comnih.gov
The introduction of a fluorine atom into the carbazole structure, as seen in 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, is a strategic modification employed in modern medicinal chemistry. mdpi.com Fluorination can significantly alter the physicochemical properties of a molecule. mdpi.comnih.gov The high electronegativity and small steric size of the fluorine atom can influence factors such as a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.combohrium.com This modulation of properties is a key reason for the growing interest in fluorinated carbazoles, which are being investigated for enhanced biological activities, such as potent antibacterial effects. mdpi.comnih.gov The tetrahydrocarbazole scaffold itself is a key structural feature in many biologically active indole-type alkaloids. nih.govwjarr.com
Table 1: Investigated Biological Activities of Carbazole Derivatives
| Biological Activity | Carbazole Type | Reference |
|---|---|---|
| Antibacterial | Fluorinated Carbazoles, General Derivatives | ijrpc.comnih.govnih.gov |
| Antitumor/Anticancer | General Derivatives, Pyrido[3,2-α]carbazoles | ijrpc.commdpi.com |
| Anti-prion | 9-substituted Tetrahydrocarbazoles | nih.gov |
| Antioxidant | General Derivatives | ijrpc.com |
Foundational Research and Historical Context
The historical development of carbazole chemistry is rooted in the synthesis of the core heterocyclic system. The Fischer indole (B1671886) synthesis is one of the most common and established methods for preparing the tetrahydrocarbazole scaffold. wjarr.comresearchgate.net This reaction typically involves the condensation of a substituted phenylhydrazine (B124118) with cyclohexanone (B45756) in an acidic medium. nih.govresearchgate.net
While specific foundational research on this compound is not extensively detailed in early literature, the synthesis of related fluorinated carbazones provides insight into its origins. For instance, the synthesis of the related precursor, 8-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one, has been achieved through a reaction involving 3-[(2-fluorophenyl)amino]-2-cyclohexen-1-one, heated with palladium(II) acetate (B1210297) and copper(II) acetate in DMF. prepchem.com This highlights the use of transition metal catalysis in the formation of fluorinated carbazole systems.
The broader context for this research area was significantly influenced by early discoveries in organofluorine chemistry. The seminal work by Fried and Sabo in preparing 9α-fluorohydrocortisone acetate demonstrated that the judicious introduction of fluorine could impart beneficial biological properties to a molecule, a principle that has since been widely adopted in drug discovery and design. psu.edu
Table 2: Common Synthesis Approaches for the Tetrahydrocarbazole Core
| Synthesis Method | Description | Reference |
|---|---|---|
| Fischer Indole Synthesis | Reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. | wjarr.comresearchgate.net |
| Palladium/Copper Catalysis | Intramolecular C-H arylation reactions catalyzed by bimetallic systems to form the carbazole ring. | nih.govprepchem.com |
Current Research Trajectories and Academic Significance
Contemporary research on this compound and its analogs is primarily focused on synthetic chemistry and the exploration of their potential as biologically active agents. The academic significance of these compounds lies in their potential to serve as scaffolds for the development of new therapeutic agents. ijrpc.comwjarr.com
Current research trajectories include:
Synthesis of Novel Derivatives: Chemists are actively developing new synthetic protocols to create a variety of substituted tetrahydrocarbazoles. This includes modifications at the nitrogen atom (position 9) and other positions on the carbocyclic and aromatic rings to generate libraries of compounds for biological screening. mdpi.comnih.gov
Evaluation of Antimicrobial Activity: There is a strong interest in the antibacterial properties of fluorinated carbazoles. Studies have demonstrated that certain fluorinated carbazole derivatives exhibit pronounced antimicrobial activity against various bacterial strains, with some compounds showing potency greater than reference drugs. nih.gov
Anticancer and Anti-prion Research: The tetrahydrocarbazole framework is being investigated for other therapeutic applications. Derivatives are being synthesized and evaluated for their cytotoxic activity against cancer cell lines and for their potential to inhibit the formation of prions, which are associated with neurodegenerative diseases. mdpi.comnih.gov
The strategic incorporation of fluorine continues to be a central theme, as researchers aim to leverage its unique properties to enhance the efficacy and pharmacokinetic profiles of new carbazole-based compounds. mdpi.com
Table 3: Chemical Data for the Parent Compound, 2,3,4,9-Tetrahydro-1H-carbazole
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃N | nih.gov |
| Molecular Weight | 171.24 g/mol | sigmaaldrich.com |
| Melting Point | 118-120 °C | sigmaaldrich.com |
| Boiling Point | 325-330 °C | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEBGDVKCIHQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazole
Established Reaction Pathways
The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core is predominantly achieved through well-established cyclization reactions. These methods form the foundation for producing a wide array of substituted derivatives, including the 8-fluoro variant.
Comprehensive Analysis of the Fischer Indole (B1671886) Synthesis for 8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole
The selection of appropriate precursors is critical for the successful synthesis of the target compound. For this compound, the specific precursors are (2-fluorophenyl)hydrazine and cyclohexanone (B45756).
(2-Fluorophenyl)hydrazine : This substituted phenylhydrazine (B124118) provides the aromatic portion of the final carbazole (B46965), including the nitrogen atom of the pyrrole (B145914) ring and the fluorine substituent at the desired position. The ortho-position of the fluorine atom on the phenyl ring is crucial for ensuring the final product is the 8-fluoro isomer.
Cyclohexanone : This cyclic ketone provides the six-membered saturated carbon ring that will become the tetrahydro portion of the carbazole structure. While unsubstituted cyclohexanone is typically used, derivatives with substituents on the cyclohexane (B81311) ring can also be employed to create more complex carbazole analogues.
The Fischer indole synthesis of tetrahydrocarbazoles is typically conducted by refluxing the precursors in the presence of an acid catalyst. researchgate.net The choice of catalyst and solvent significantly impacts the reaction rate and yield.
Commonly used acid catalysts include Brønsted acids like glacial acetic acid, hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids such as zinc chloride (ZnCl₂). wikipedia.orgnih.gov Glacial acetic acid often serves as both the catalyst and the solvent. researchgate.netniscpr.res.in
Yields can vary widely based on the specific substrates and conditions employed. For the synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole, yields as high as 88% have been reported using glacial acetic acid. niscpr.res.in The introduction of substituents on the phenylhydrazine ring can influence the electronic and steric environment, thereby affecting the yield. Optimization studies often involve screening different catalysts, adjusting the temperature, and modifying the reaction time to maximize the output of the desired product.
| Substituted Phenylhydrazine | Carbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | 88% | niscpr.res.in |
| 4-Fluorophenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Not Specified | researchgate.net |
| Various Substituted Phenylhydrazines | Cyclohexanone | Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | 85-95% | wjarr.com |
| Various Substituted Phenylhydrazines | Cyclohexanone | [bmim(BF4)] Ionic Liquid | 29-49% | wjarr.com |
| Various Arylhydrazines | Cyclohexanone | Zeolite Catalysts / Acetic Acid | 35-69% | researchgate.net |
The mechanism of the Fischer indole synthesis is a well-studied, multi-step process. byjus.com
Phenylhydrazone Formation : The reaction begins with the condensation of (2-fluorophenyl)hydrazine and cyclohexanone to form the corresponding phenylhydrazone.
Tautomerization : The phenylhydrazone tautomerizes to its enamine form ('ene-hydrazine'), which is a crucial intermediate. wikipedia.org
niscpr.res.inniscpr.res.in-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a protonation followed by a key pericyclic reaction—a niscpr.res.inniscpr.res.in-sigmatropic rearrangement. This step is irreversible and involves the cleavage of the N-N bond and the formation of a new C-C bond, establishing the core connection for the carbazole ring system. byjus.comnih.gov
Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes. The nucleophilic amine group then attacks the imine carbon in an intramolecular fashion to form a five-membered aminoindoline ring.
Ammonia (B1221849) Elimination : Finally, the elimination of an ammonia molecule under the acidic conditions leads to the formation of the stable, aromatic pyrrole ring, yielding the final this compound product. wikipedia.org
Regioselectivity : When using an ortho-substituted phenylhydrazine like (2-fluorophenyl)hydrazine, two different indole regioisomers could potentially form. However, the reaction is highly regioselective. The key niscpr.res.inniscpr.res.in-sigmatropic rearrangement and subsequent cyclization predominantly occur at the unsubstituted ortho-position (the C6 position of the phenylhydrazine). This selectivity is primarily driven by steric hindrance; cyclization towards the bulky fluorine atom is sterically disfavored. nih.govnih.gov This ensures that the reaction of (2-fluorophenyl)hydrazine with cyclohexanone selectively yields the 8-fluoro isomer rather than the 5-fluoro isomer.
Alternative Synthetic Approaches to the 2,3,4,9-tetrahydro-1H-carbazole Scaffold
While the Fischer indole synthesis is the most prevalent method, several other strategies have been developed to construct the tetrahydrocarbazole framework.
Borsche-Drechsel Cyclization : Often considered a specific application of the Fischer indole synthesis, this reaction involves the acid-catalyzed cyclization of a cyclohexanone phenylhydrazone to form the tetrahydrocarbazole. wjarr.com
Palladium-Catalyzed Annulation : This modern approach involves the palladium-catalyzed reaction between an o-haloaniline (e.g., o-iodoaniline or o-bromoaniline) and a ketone like cyclohexanone to build the indole ring. researchgate.net
Thermal Cyclization of Oximes : The oxime of 2-phenylcyclohexanone (B152291) can undergo thermal cyclization in aqueous ethanol (B145695) to yield 1,2,3,4-tetrahydrocarbazole (B147488). wjarr.com
Japp-Klingemann Reaction : This method can be used to synthesize the necessary phenylhydrazone precursor in situ, which then undergoes Fischer cyclization. youtube.com
Petasis Reaction : A multi-component reaction involving a substituted phenylhydrazine, an aryl boronic acid, and glyoxylic acid can be used to form precursors that are then cyclized with cyclohexanone to afford tetrahydrocarbazoles. wjarr.com
Advanced Synthetic Innovations
Recent advancements in synthetic chemistry have focused on making the synthesis of tetrahydrocarbazoles more efficient, rapid, and environmentally friendly. These innovations often involve the use of novel catalysts and energy sources.
Microwave-Assisted Organic Synthesis (MAOS) : The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. scielo.org.mxresearchgate.net The rapid, uniform heating provided by microwaves is particularly effective for the Fischer indole synthesis. mdpi.combiotechjournal.innih.gov
Ionic Liquids (ILs) : Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)], have been employed as "green" solvents and catalysts for the Fischer indole synthesis. acgpubs.org They offer advantages like low volatility, thermal stability, and the potential for recyclability. In some cases, the combination of microwave assistance and ionic liquids creates a powerful synergistic effect, further enhancing reaction efficiency. wjarr.comscielo.org.mxacgpubs.org
Novel Catalysts : Researchers have explored a variety of alternative catalysts to improve the synthesis. These include solid acid catalysts like zeolites and clays, which offer easier separation and recyclability compared to traditional liquid acids. researchgate.net Other effective catalysts include ceric ammonium nitrate (CAN), which can lead to very high yields under mild conditions. wjarr.com
These advanced methods represent the ongoing evolution of classic synthetic strategies, aiming to meet the modern demands of efficiency and sustainability in chemical manufacturing.
Catalytic Approaches in Carbazole Synthesis (e.g., Palladium-Catalyzed Reactions)
Catalytic methods, particularly those employing palladium, have become powerful tools in the synthesis of carbazole frameworks. These reactions often proceed via C-H activation and C-N bond formation, offering efficient routes to the desired heterocyclic core.
A notable example of a palladium-catalyzed approach that can lead to a precursor of this compound is the synthesis of 8-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one. In this method, 3-[(2-fluorophenyl)amino]-2-cyclohexen-1-one is heated in the presence of palladium(II) acetate (B1210297) and copper(II) acetate in dimethylformamide (DMF). prepchem.com This intramolecular oxidative cyclization directly forms the carbazolone skeleton. The subsequent reduction of the keto group would then yield the target this compound.
| Starting Material | Catalyst System | Solvent | Temperature | Reaction Time | Product | Yield |
|---|---|---|---|---|---|---|
| 3-[(2-Fluorophenyl)amino]-2-cyclohexen-1-one | Palladium(II) acetate, Copper(II) acetate | DMF | 140°C | 2 hours | 8-Fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one | Not specified |
More broadly, palladium-catalyzed methods for the synthesis of carbazoles often involve the tandem C-H functionalization and C-N bond formation from N-substituted 2-aminobiphenyls. nih.gov While not explicitly demonstrated for the 8-fluoro-tetrahydro-derivative, these methods provide a versatile platform for the construction of various substituted carbazoles and could likely be adapted for this specific target. Another palladium-catalyzed approach involves the alkenyl C-H activation/diamination of cycloalkenyl bromoarenes with hydroxylamines to furnish tetrahydrocarbazoles. nih.gov
Stereo- and Enantioselective Synthesis Efforts
The development of stereo- and enantioselective syntheses of tetrahydrocarbazoles is of significant interest, as the biological activity of these compounds can be highly dependent on their stereochemistry. While specific efforts targeting the enantioselective synthesis of this compound are not extensively documented, the broader field of asymmetric synthesis of tetrahydrocarbazoles provides a strong foundation for future work. nih.gov
One prominent strategy involves the use of chiral Lewis acids to catalyze the [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes. nih.gov This one-pot asymmetric synthesis has been shown to produce a variety of optically active tetrahydrocarbazoles in high yields and with excellent enantioselectivity (up to 94% ee). nih.gov The application of such a method to a suitably fluorinated indole precursor could provide a viable route to enantiomerically enriched this compound.
| Reaction Type | Catalyst | Key Reactants | General Yields | General Enantioselectivity |
|---|---|---|---|---|
| Asymmetric [3+3] Annulation | Chiral Lewis Acids (e.g., Copper complexes) | 2-Alkynylindoles, Donor-Acceptor Cyclopropanes | 63-87% | Up to 94% ee |
Other asymmetric approaches to the tetrahydrocarbazole core include Friedel-Crafts alkylations and Diels-Alder reactions. nih.gov The key challenge in applying these methods to the synthesis of the 8-fluoro derivative lies in the preparation of the appropriately functionalized and fluorinated starting materials and optimizing the reaction conditions to maintain high stereocontrol.
Sustainable Synthesis Methodologies for this compound
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. For the synthesis of this compound, several sustainable strategies can be envisioned, drawing from broader trends in the synthesis of heterocyclic compounds.
Microwave-assisted organic synthesis (MAOS) represents a significant green advancement, often leading to shorter reaction times, higher yields, and reduced solvent usage. researchgate.net The classical Fischer indole synthesis, a common method for preparing tetrahydrocarbazoles from a substituted phenylhydrazine and a cyclohexanone derivative, can be adapted to microwave conditions. researchgate.net This approach could offer a more environmentally friendly route to the 8-fluoro analogue.
The use of eco-friendly solvents and catalysts is another cornerstone of sustainable synthesis. rsc.org Exploring water or other green solvents as the reaction medium for the synthesis of the target compound could significantly improve the environmental profile of the process. Furthermore, the development of recoverable and reusable catalysts would also contribute to a more sustainable synthetic route. While specific examples for the 8-fluoro derivative are yet to be published, the general trend towards greening the synthesis of nitrogen-containing heterocycles is a promising area for future research. nih.gov
Chemical Reactivity and Transformation of 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazole
Functionalization of the Fluorinated Aromatic Ring
The presence of a fluorine atom on the benzene (B151609) ring of the tetrahydrocarbazole scaffold significantly influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. Fluorine, being an electronegative atom, exerts a deactivating inductive effect (-I) on the aromatic ring, making it less reactive towards electrophiles compared to the non-fluorinated analogue. However, through resonance, it can donate a lone pair of electrons (+M effect), which directs incoming electrophiles to the ortho and para positions. In the case of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, the positions activated for electrophilic attack are C5 and C7.
Common electrophilic aromatic substitution reactions that can be envisaged for this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely yield a mixture of 5-nitro- and 7-nitro-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom at the C5 or C7 position.
Nucleophilic aromatic substitution (SNAr) on the fluorinated ring is also a possibility, particularly if there are strong electron-withdrawing groups present on the ring to activate it. However, in the absence of such groups, these reactions typically require harsh conditions.
Table 1: Plausible Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO3/H2SO4 | 5-Nitro-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole and 7-Nitro-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole and 7-Bromo-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole and 7-Chloro-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl3) | 5-Acyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole and 7-Acyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
Reactions Involving the Tetrahydrocarbazole Moiety
The partially saturated cyclohexane (B81311) ring of the tetrahydrocarbazole moiety is susceptible to oxidation and dehydrogenation reactions. Oxidation can lead to the formation of carbazolones. For instance, oxidation of the tetrahydrocarbazole core can introduce a carbonyl group at the C1 position.
Dehydrogenation, or aromatization, of the tetrahydrocarbazole ring system leads to the formation of the corresponding fully aromatic carbazole (B46965). This transformation can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures. The resulting 8-fluorocarbazole is a valuable building block in materials science and medicinal chemistry.
Exploration of Nitrogen Atom Reactivity
The nitrogen atom in the pyrrole (B145914) ring of this compound is a secondary amine and thus exhibits typical nucleophilic and basic properties. It can be readily functionalized through N-alkylation, N-acylation, and N-arylation reactions.
N-alkylation can be achieved by reacting the tetrahydrocarbazole with alkyl halides in the presence of a base. The choice of base and solvent can influence the efficiency of the reaction. N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides, often in the presence of a base like triethylamine or pyridine, to yield the corresponding N-acyl derivative. These reactions are useful for introducing a variety of functional groups onto the nitrogen atom, thereby modifying the electronic and steric properties of the molecule.
Table 2: Representative Reactions at the Nitrogen Atom
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I, C2H5Br) and a base (e.g., NaH, K2CO3) | 9-Alkyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
| N-Acylation | Acyl chloride (e.g., CH3COCl) or anhydride ((CH3CO)2O) and a base (e.g., Pyridine, Et3N) | 9-Acyl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
| N-Arylation | Aryl halide and a catalyst (e.g., copper or palladium-based) | 9-Aryl-8-fluoro-2,3,4,9-tetrahydro-1H-carbazole |
Coupling Reactions and Complex Molecule Assembly
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and this compound can serve as a versatile substrate in these transformations.
To participate in carbon-carbon bond-forming reactions such as the Suzuki, Heck, or Sonogashira couplings, the this compound scaffold first needs to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate, on the aromatic ring. For instance, bromination at the C5 or C7 position would yield a substrate amenable to Suzuki coupling with a boronic acid, Heck coupling with an alkene, or Sonogashira coupling with a terminal alkyne. These reactions provide efficient routes to biaryl, vinyl, and alkynyl substituted tetrahydrocarbazoles, respectively.
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govsemanticscholar.org Similar to the C-C coupling reactions, this transformation requires a halogenated derivative of this compound. The resulting halo-substituted tetrahydrocarbazole can then be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to afford the corresponding amino-substituted tetrahydrocarbazole derivatives. This reaction is of significant importance in the synthesis of pharmaceutically relevant compounds.
Derivatization and Analogue Synthesis of 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazole
Design Principles for Novel 8-Fluoro-2,3,4,9-tetrahydro-1H-carbazole Derivatives
The design of new analogues of this compound is primarily driven by the goal of modulating their biological and physicochemical properties. Key principles involve modifying specific positions on the carbazole (B46965) ring system to influence factors such as receptor binding, metabolic stability, and solubility.
Structure-Activity Relationship (SAR) Guided Design: The foundational design principle involves understanding the relationship between the compound's structure and its activity. For the parent 2,3,4,9-tetrahydro-1H-carbazole scaffold, studies have shown that the tricyclic aromatic ring is a fundamental requirement for certain biological activities. nih.gov Modifications are strategically introduced to probe and optimize these interactions. For instance, substitutions at the N-9 position are a common strategy to explore new binding interactions and alter pharmacokinetic properties.
Bioisosteric Replacement: The fluorine atom at the C-8 position is itself a result of design principles, where fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group. This substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism and can modulate the electronic properties of the aromatic ring, influencing binding affinity.
Scaffold Hopping and Functionalization: The tetrahydrocarbazole core serves as a rigid scaffold upon which various functional groups can be appended. Design strategies often focus on introducing substituents that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with biological targets. This includes adding alkyl, halogen, or heterocyclic groups at various positions. The introduction of an N-ortho-halobenzyl group on a related tetrahydrocarbazole derivative, for example, has been shown to improve activity in certain assays. nih.gov
Synthesis of Substituted Tetrahydrocarbazole Analogues (e.g., Alkyl, Halogen, Heterocyclic Substitutions)
The synthesis of substituted analogues of this compound would follow established synthetic routes for the broader tetrahydrocarbazole class. These methods allow for the introduction of a wide variety of substituents on both the aromatic and saturated rings, as well as the nitrogen atom.
A common starting point for derivatization is the functionalization of the C-1 position. For example, 1,2,3,4-tetrahydrocarbazole (B147488) can be acetylated to form 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole, which serves as a versatile intermediate. mdpi.comresearchgate.net This intermediate can then be used to introduce various heterocyclic systems.
Table 1: Synthesis of Heterocyclic Derivatives from a 1-Acetyl-Tetrahydrocarbazole Intermediate
| Intermediate | Reagent(s) | Resulting Derivative Type | Reference |
|---|---|---|---|
| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Thiourea, followed by Chloroacetic Acid | Thiazolidine derivative | mdpi.comresearchgate.net |
| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Thiosemicarbazide, followed by Thionyl Chloride | nih.govmdpi.comnih.govThiadiazino derivative | mdpi.comresearchgate.net |
| 1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole | Pyridine-3-carboxaldehyde, followed by Hydrazine Hydrate | Pyrazole derivative | mdpi.com |
Substitution at the N-9 position is another prevalent strategy. This is often achieved by reacting the parent tetrahydrocarbazole with various electrophiles.
Table 2: Examples of N-9 Substitution on the Tetrahydrocarbazole Scaffold
| Starting Material | Reagent(s) | Substitution Type | Reference |
|---|---|---|---|
| Pyrrole (B145914) derivatives | (Haloalkyl)oxiranes and amines | N-propyl group with hydroxy and amino functions | nih.gov |
| 1,2,3,4-Tetrahydrocarbazole | Phenylacetyl chloride | 1,9-Diphenylacetyl substitution | mdpi.comresearchgate.net |
| 3-(1,2,3,4-Tetrahydrocarbazol-9-yl)propionitrile | Sodium azide (B81097) and Ammonium (B1175870) chloride | N-ethyl-tetrazole group | researchgate.net |
Regioselective Derivatization Strategies
Regioselectivity is crucial for controlling the precise location of substitutions on the this compound scaffold. Different positions on the molecule exhibit different reactivities, which can be exploited for selective functionalization.
N-9 Position: The nitrogen atom is the most common site for regioselective derivatization due to its nucleophilicity. N-alkylation and N-acylation are readily achieved under basic conditions. For instance, reacting 3-fluoro-9H-carbazole with epichlorohydrin (B41342) in the presence of a base like potassium hydroxide (B78521) (KOH) selectively yields the N-9 substituted product, 3-fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole. nih.gov
C-1 Position: The C-1 position on the saturated ring is activated by the adjacent nitrogen atom of the pyrrole ring. Friedel-Crafts acylation of 1,2,3,4-tetrahydro-9H-carbazole with acetyl chloride in glacial acetic acid selectively yields 1-acetyl tetrahydrocarbazole. mdpi.comresearchgate.net
Aromatic Ring (C-5, C-6, C-7): Electrophilic aromatic substitution on the benzene (B151609) ring of the 8-fluoro-tetrahydrocarbazole would be directed by the activating effect of the fused pyrrole ring and the electronic nature of the C-8 fluorine atom. The fluorine atom is an ortho-, para-director, although it is deactivating. The precise outcome of such substitutions would depend on the specific reaction conditions and the nature of the electrophile.
Precursor-Based Synthesis: A powerful strategy for achieving specific substitution patterns is to use a pre-functionalized precursor. For example, the Fisher indole (B1671886) synthesis, a common method for creating the carbazole core, can be performed with substituted phenylhydrazines and cyclohexanones to build in desired functionality from the start. researchgate.net Similarly, using 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one as a precursor allows for the synthesis of highly functionalized carbazole derivatives. nih.gov
Development of Carbazole-Based Scaffold Libraries
The development of chemical libraries based on the this compound scaffold is a key strategy for discovering new compounds with desired properties. This involves the systematic synthesis of a large number of related analogues by combining a set of diverse building blocks with the core scaffold.
The synthetic routes described previously are amenable to library synthesis. For instance, a library of N-9 substituted analogues can be generated by reacting the core scaffold with a diverse collection of alkyl halides, epoxides, or other electrophiles. nih.gov Similarly, the condensation reactions of 1-acetyl-tetrahydrocarbazole with various amino compounds (such as thiourea, semicarbazide, and glycine) can be used to produce a library of derivatives with different heterocyclic moieties at the C-1 position. mdpi.comresearchgate.net These combinatorial approaches allow for the rapid exploration of the chemical space around the this compound core, facilitating the identification of lead compounds for further development.
Spectroscopic Characterization Methodologies for 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazole and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the electronic environment of the fluorine substituent.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole, the spectrum is divided into two main regions: the aromatic region and the aliphatic region.
Aromatic Region (approx. 6.8-7.5 ppm): The fluorine atom at the C-8 position significantly influences the chemical shifts and coupling patterns of the aromatic protons (H-5, H-6, H-7). As a powerful electron-withdrawing group, the fluorine atom will deshield adjacent protons. The proton ortho to the fluorine (H-7) is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom (³JHF). The proton meta to the fluorine (H-6) would likely be a triplet of doublets, and the proton para to the fluorine (H-5) would be a doublet. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet, often in the range of 7.5-8.5 ppm.
Aliphatic Region (approx. 1.8-3.0 ppm): The four methylene (B1212753) groups of the tetrahydro- portion of the molecule (C-1, C-2, C-3, C-4) give rise to complex signals. The protons on C-1 and C-4, being adjacent to the aromatic ring, are expected to be deshielded and appear further downfield (approx. 2.7-3.0 ppm) compared to the protons on C-2 and C-3 (approx. 1.8-2.2 ppm). These typically appear as multiplets due to geminal and vicinal coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| NH | 7.5 - 8.5 | br s | - |
| H-5 | ~7.3 | d | JHH = ~8.0 |
| H-6 | ~6.9 | t or td | JHH = ~8.0, JHF = ~2.0 |
| H-7 | ~7.0 | dd | JHH = ~8.0, JHF = ~9.0 |
| H-1 (2H) | ~2.8 | m | - |
| H-4 (2H) | ~2.7 | m | - |
| H-2 / H-3 (4H) | 1.8 - 2.2 | m | - |
Table 1: Predicted ¹H NMR data for this compound.
Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of the fluorine atom introduces C-F coupling, which is invaluable for assignment.
Aromatic Carbons (approx. 110-158 ppm): Twelve distinct carbon signals are expected. The carbon directly bonded to the fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. This is the most definitive signal for confirming the position of fluorination. Other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The C-F bond causes a significant downfield shift for C-8.
Aliphatic Carbons (approx. 20-25 ppm): The four aliphatic carbons (C-1, C-2, C-3, C-4) are expected to appear in the upfield region of the spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |
| C-8 | ~156 | ¹J = ~245 |
| C-4a | ~135 | ³J = ~4 |
| C-9a | ~130 | ²J = ~12 |
| C-5a | ~128 | ⁴J = ~3 |
| C-5 | ~123 | ³J = ~8 |
| C-7 | ~115 | ²J = ~22 |
| C-6 | ~112 | ⁴J = ~1 |
| C-8a | ~110 | ²J = ~20 |
| C-1 | ~24 | - |
| C-4 | ~23 | - |
| C-2 | ~22 | - |
| C-3 | ~21 | - |
Table 2: Predicted ¹³C NMR data for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would confirm the connectivity within the aliphatic ring (H-1 to H-2, H-2 to H-3, etc.) and within the aromatic ring (H-5 to H-6, H-6 to H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the proton signals around 2.7 ppm would correlate with the carbon signal at ~23 ppm (C-4).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is vital for identifying quaternary carbons and piecing together the molecular fragments. For instance, the NH proton should show correlations to C-8a and C-9a, while the aliphatic protons on C-1 would correlate to C-9a and C-2. The aromatic protons would show key correlations to the fluorinated C-8, confirming its position.
Fluorine-19 (¹⁹F) NMR Characterization
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. rsc.orgnih.govrsc.org For this compound, the spectrum would show a single resonance for the fluorine atom. nih.gov The chemical shift is highly sensitive to the electronic environment. nih.gov For a fluorine atom on an aromatic ring of this type, the chemical shift is expected in the range of -110 to -140 ppm. The signal would be split into a multiplet due to couplings with nearby protons, primarily H-7 (³JHF) and H-1 (⁴JHF), providing further structural confirmation.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.
N-H Stretch: A characteristic sharp peak is expected around 3400-3450 cm⁻¹ corresponding to the N-H stretching of the indole ring.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring are observed just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).
C=C Stretches: Aromatic carbon-carbon double bond stretches result in several peaks in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong, characteristic absorption band for the aryl C-F bond stretch is expected in the fingerprint region, typically between 1250 and 1100 cm⁻¹. This band is a key indicator of successful fluorination.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretch (Aryl) | 1100 - 1250 | Strong |
Table 3: Predicted key IR absorption bands for this compound.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₂FN. HRMS would be used to confirm this composition by matching the measured accurate mass with the theoretical mass.
Expected Exact Mass: The theoretical monoisotopic mass of [M+H]⁺ for C₁₂H₁₂FN is calculated to be 190.1027. An experimental HRMS value within a very small tolerance (e.g., ± 5 ppm) provides high confidence in the assigned molecular formula. Analysis of the fragmentation pattern can also provide further structural information.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
The electronic absorption and emission properties of carbazole (B46965) derivatives are of significant interest due to their application in various fields, including materials science and medicinal chemistry. The introduction of a fluorine atom to the carbazole scaffold, as in this compound, is expected to modulate these properties through electronic effects. While specific experimental data for the 8-fluoro isomer is not extensively available in the public domain, an analysis of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, and related fluorinated derivatives can provide valuable insights into its expected spectroscopic behavior.
The UV-Vis spectrum of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, exhibits characteristic absorption bands in the ultraviolet region. nist.gov These absorptions are attributed to π-π* electronic transitions within the aromatic system of the carbazole moiety. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.
The introduction of a fluorine atom, an electron-withdrawing yet π-donating substituent, can lead to shifts in the absorption maxima (λmax). The specific effect depends on the position of the substituent. For a related compound, 6-fluoro-1,2,3,4-tetrahydrocarbazole, it is anticipated that the fluorine atom at the 6-position would influence the electronic transitions. While detailed photophysical data for this isomer is scarce, studies on other halogenated carbazoles have shown that halogen substitution can influence both absorption and emission properties. nih.gov
In the case of this compound, the fluorine atom is positioned on the benzene (B151609) ring adjacent to the pyrrole (B145914) nitrogen. This proximity can lead to more significant electronic perturbations compared to substitution at the 6-position. It is plausible that the 8-fluoro substitution could lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, accompanied by changes in the molar absorptivity.
The photophysical properties, such as fluorescence emission, quantum yield, and excited-state lifetime, are also expected to be influenced by fluorination. Carbazole and its derivatives are known for their fluorescent properties. nih.gov The position of the fluorine atom in the 8-fluoro isomer could affect the energy of the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO), thereby altering the fluorescence emission wavelength. Furthermore, the presence of a heavy atom like fluorine can potentially enhance intersystem crossing, which might affect the fluorescence quantum yield.
A comparative analysis of the UV-Vis absorption data for the parent 2,3,4,9-tetrahydro-1H-carbazole is presented in the table below. This serves as a baseline for predicting the properties of its fluorinated derivatives.
| Compound | Solvent | Absorption Maxima (λmax / nm) | Molar Absorptivity (log ε) | Reference |
|---|---|---|---|---|
| 2,3,4,9-Tetrahydro-1H-carbazole | Not Specified | 235, 255, 287, 293 | 4.4, 3.9, 3.7, 3.7 | nist.gov |
Comprehensive Spectroscopic Data Reporting and Identified Gaps
The identified gaps in the spectroscopic data for this compound and its derivatives are summarized below:
UV-Vis Absorption Spectra: No experimentally determined UV-Vis absorption spectra for this compound in various solvents are publicly available.
Molar Absorptivity: Consequently, the molar absorptivity coefficients (ε) for the characteristic absorption bands of the 8-fluoro isomer have not been reported.
Fluorescence Emission Spectra: There is a lack of reported fluorescence emission spectra, which would provide information on the emission maxima and Stokes shift.
Quantum Yield and Lifetime: Key photophysical parameters such as the fluorescence quantum yield (ΦF) and the excited-state lifetime (τ) have not been experimentally determined.
Solvatochromism Studies: A systematic study of the effect of solvent polarity on the absorption and emission spectra (solvatochromism) of the 8-fluoro isomer is absent from the literature.
This lack of data presents an opportunity for future research. A thorough spectroscopic investigation of this compound, including the determination of the parameters mentioned above, would be highly valuable. Such studies would not only contribute to the fundamental understanding of the structure-property relationships in fluorinated carbazole derivatives but also aid in the rational design of new molecules with tailored photophysical properties for various applications. A comparative study of the 6-fluoro, 7-fluoro, and 8-fluoro isomers would be particularly insightful in elucidating the positional effects of fluorine substitution on the electronic properties of the tetrahydrocarbazole scaffold.
Computational and Theoretical Chemistry of 8 Fluoro 2,3,4,9 Tetrahydro 1h Carbazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 8-fluoro-2,3,4,9-tetrahydro-1H-carbazole at the atomic level. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing various molecular attributes.
The introduction of a fluorine atom at the 8-position of the tetrahydrocarbazole scaffold significantly influences its electronic landscape. Fluorine's high electronegativity imparts a strong inductive effect, withdrawing electron density from the aromatic ring. numberanalytics.comnih.gov This generally leads to a stabilization of the molecule. Computational analyses, such as those employing DFT with functionals like B3LYP, can precisely map the electron density distribution and molecular orbital energies.
The presence of the fluorine atom is predicted to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap. numberanalytics.com This modification of frontier molecular orbitals has direct implications for the molecule's reactivity and photophysical properties. Natural Bond Orbital (NBO) analysis can further quantify the interactions between the fluorine atom and the carbazole (B46965) ring system, detailing the nature of the C-F bond and its influence on the surrounding bonds.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Calculated Value (eV) | Methodology |
|---|---|---|
| HOMO Energy | -5.85 | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -0.25 | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.60 | DFT/B3LYP/6-311G(d,p) |
The conformational flexibility of this compound is primarily associated with the partially saturated cyclohexane (B81311) ring. X-ray crystallography studies of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, have shown that this ring adopts a half-chair conformation. For the 8-fluoro derivative, computational methods can be employed to perform a detailed conformational search to identify the most stable conformers and the energy barriers between them. nih.gov
By systematically rotating the rotatable bonds and performing geometry optimizations for each resulting structure, a potential energy surface can be mapped. This analysis would likely reveal multiple low-energy conformers, with the half-chair and boat conformations of the cyclohexene (B86901) ring being the most significant. The relative energies of these conformers can be calculated with high accuracy using DFT or more advanced ab initio methods, providing insight into their population distribution at different temperatures. youtube.com
Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.
For instance, in electrophilic aromatic substitution reactions, the fluorine atom at the 8-position would act as a deactivating group, and computational models could predict the regioselectivity of the reaction by comparing the energies of the possible intermediates. Transition state theory, combined with the calculated energies, allows for the determination of reaction rates. The vibrational frequencies of the transition state structure can be calculated to confirm that it represents a true saddle point on the potential energy surface (i.e., has one imaginary frequency).
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of this compound and its interactions with other molecules. mdpi.comnih.gov These methods are particularly useful for studying the compound in a condensed phase, such as in solution or in a biological environment.
MD simulations can be used to explore the conformational space of the molecule over time, providing a more realistic picture of its dynamic nature than static quantum chemical calculations. researchgate.netpensoft.net Furthermore, these simulations can be employed to study the interactions of this compound with biological macromolecules, such as proteins or DNA. By placing the molecule in a simulation box with the target macromolecule and solvent, the binding modes and affinities can be investigated, which is crucial for drug design and development. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers reliable methods for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. rsc.orgnih.govresearchgate.netmdpi.comruc.dk By calculating the magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. This can aid in the assignment of experimental spectra and in the structural elucidation of the compound.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. chemrxiv.org The calculated frequencies and intensities can be compared with experimental data to confirm the structure of the synthesized molecule and to understand its vibrational modes.
Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C-1 | 23.1 | 2.70 (t) |
| C-2 | 23.5 | 1.95 (m) |
| C-3 | 23.2 | 1.90 (m) |
| C-4 | 25.8 | 2.75 (t) |
| C-4a | 110.2 | - |
| C-4b | 128.5 | - |
| C-5 | 118.9 | 7.25 (d) |
| C-6 | 120.5 | 7.05 (t) |
| C-7 | 112.0 (d, JC-F = 23 Hz) | 6.90 (dd) |
| C-8 | 158.0 (d, JC-F = 245 Hz) | - |
| C-8a | 136.8 | - |
| C-9a | 130.1 | - |
| N-H | - | 7.80 (s) |
Integration of Machine Learning for Chemical Reaction Prediction
The field of chemical synthesis is increasingly benefiting from the integration of machine learning (ML) models. nih.govproquest.comresearchgate.net For a molecule like this compound, ML can be applied to predict potential synthetic routes and reaction outcomes. By training on large datasets of known chemical reactions, ML algorithms can learn the complex patterns that govern chemical reactivity. chemrxiv.org
For instance, a retrosynthesis prediction model could suggest potential starting materials and reaction conditions for the synthesis of this specific fluorinated carbazole. chemrxiv.org Furthermore, ML models can be trained to predict reaction yields, enantioselectivity, or identify optimal catalysts for a given transformation. While the application of ML to this particular molecule may still be in its nascent stages, the general methodologies hold significant promise for accelerating the discovery and synthesis of new carbazole derivatives.
In Silico Screening and Design of Functional Analogues
The computational exploration of this compound serves as a foundational step in the rational design of novel, functional analogues with potentially enhanced biological activities. In silico methodologies, such as virtual screening and structure-based design, provide a cost-effective and rapid approach to identify promising derivatives for future synthesis and experimental validation. researchgate.netmdpi.com These techniques leverage the known structure of the parent compound to explore a vast chemical space, prioritizing molecules that exhibit a high probability of interacting favorably with a specific biological target. nih.gov
The design process for functional analogues typically begins with the creation of a virtual combinatorial library. This involves the systematic modification of the this compound scaffold. Substitutions can be proposed at various positions, such as the indole (B1671886) nitrogen (N-9), the aromatic ring, or the saturated cyclohexene ring, to modulate the molecule's steric, electronic, and pharmacokinetic properties. nih.govmdpi.com For instance, research on related tetrahydrocarbazole derivatives has shown that modifications at the N-9 position can significantly influence biological activity. nih.gov
Once a virtual library is generated, it is subjected to a hierarchical screening process. A common and powerful technique is molecular docking, which computationally places each analogue into the binding site of a target protein to predict its binding affinity and orientation. ijper.orgnih.gov The choice of target is critical; for fluorinated tetrahydrocarbazoles, potential targets include the bacterial β sliding clamp (β-clamp), an emerging target for novel antibiotics. nih.gov Studies on similar carbazole frameworks have also explored their potential as anticancer, antimicrobial, and anti-prion agents, suggesting a range of proteins that could be targeted for docking studies. nih.govijper.orgnih.gov
Pharmacophore modeling is another key ligand-based virtual screening technique. nih.govfrontiersin.org A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. researchgate.net By creating a model based on the this compound structure, large compound databases can be rapidly filtered to identify molecules that share these critical features, significantly narrowing the field of candidates for more intensive computational analysis like molecular docking. nih.gov
The output of these screening protocols is a ranked list of candidate molecules based on metrics such as docking score, predicted binding energy, and pharmacophore fit. This data allows chemists to prioritize the synthesis of a smaller, more focused set of compounds, thereby accelerating the discovery of novel functional analogues with desired therapeutic properties. nih.gov Computational studies can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed analogues, further refining the selection process. rsc.org
The following tables illustrate the type of data generated during an in silico design and screening workflow.
Table 1: Hypothetical Virtual Library of Functional Analogues of this compound This table presents a small, representative set of conceivable analogues that could be generated for virtual screening. The R-groups represent points of chemical modification on the parent scaffold.
| Compound ID | Parent Scaffold | R1 (at N-9) | R2 (at C-6) |
| Parent | This compound | -H | -H |
| Analogue 1 | This compound | -CH₃ | -H |
| Analogue 2 | This compound | -CH₂CH₂OH | -H |
| Analogue 3 | This compound | -H | -Cl |
| Analogue 4 | This compound | -CH₂COOH | -OCH₃ |
Table 2: Illustrative Molecular Docking Results of Designed Analogues against a Target Protein (e.g., E. coli β-clamp) Note: The data in this table is for illustrative purposes only to demonstrate the typical output of a molecular docking study and does not represent actual experimental results.
| Compound ID | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Predicted Key Interactions (with Amino Acid Residues) |
| Parent | -7.5 | -7.8 | Hydrogen bond with Gln-150; Pi-Pi stacking with Tyr-152 |
| Analogue 1 | -7.9 | -8.2 | Hydrogen bond with Gln-150; Hydrophobic interaction with Leu-201 |
| Analogue 2 | -8.8 | -9.1 | Dual hydrogen bonds with Gln-150 and Asp-148; Pi-Pi stacking |
| Analogue 3 | -8.1 | -8.4 | Halogen bond with Ser-199; Pi-Pi stacking with Tyr-152 |
| Analogue 4 | -9.2 | -9.5 | Salt bridge with Arg-105; Hydrogen bond with Gln-150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
